molecular formula C14H11NO4S B6402248 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261976-91-3

4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6402248
CAS RN: 1261976-91-3
M. Wt: 289.31 g/mol
InChI Key: LKGFTBSKOLATEB-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)-2-nitrobenzoic acid, or 4-Methylthiophenyl-2-nitrobenzoic acid (MTN), is an organosulfur compound that is widely used in the scientific research field. It is an important building block for many organic synthesis reactions, and is also used as a catalyst for various reactions. MTN is an important intermediate for the production of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the production of fluorescent dyes and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that the nitro group of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is responsible for its catalytic activity. It is believed that the nitro group is activated by the acid catalyst and then reacts with the substrate to form an intermediate. This intermediate is then further converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% are not fully understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% may act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This could lead to oxidative stress, which can damage cell membranes, proteins, and DNA. In addition, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% may also have an effect on the metabolism of certain drugs, as it has been shown to inhibit the activity of certain cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is also relatively stable and has a low toxicity, making it a safe reagent to work with. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. For example, the reaction conditions must be carefully controlled to ensure that the desired product is produced in high yields. In addition, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% can react with other compounds, which can lead to the formation of unwanted side products.

Future Directions

There are many potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% in scientific research. For example, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% could be used as a fluorescent probe to study protein-protein interactions and DNA binding. In addition, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% could be used to study the effects of oxidative stress on cells, and its potential role in drug metabolism. 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% could also be used as a catalyst for the synthesis of polymers and other materials. Finally, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% could be used to study the biochemical and physiological effects of other compounds, such as drugs and agrochemicals.

Synthesis Methods

4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is synthesized from 4-methylthiophenol and nitrobenzene via a Friedel-Crafts reaction. In this reaction, 4-methylthiophenol is treated with nitrobenzene in the presence of an acid catalyst. This reaction produces 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% as the major product and nitrobenzene as the minor product. The reaction can be carried out in either a batch or continuous process.

Scientific Research Applications

4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research as a reagent for organic synthesis reactions. It is also used as a catalyst for various reactions, such as the synthesis of polymers and the production of fluorescent dyes. 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 4-(4-Methylthiophenyl)-2-nitrobenzoic acid, 95% has been used as a fluorescent probe in various biological assays, such as those involving protein-protein interactions and DNA binding.

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGFTBSKOLATEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190948
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-91-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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